tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Complex Molecules
Quinoxaline Derivatives Synthesis : A study by Attanasi et al. (2001) demonstrated the use of tert-butoxy carbonyl diazenyl but-2-enoates for the synthesis of 3-methylquinoxaline-2-carboxylates via reaction with aromatic 1,2-diamines. This method offers a convenient approach for liquid- and solid-phase synthesis of quinoxalines, highlighting the versatility of tert-butoxy carbonyl compounds in synthesizing heterocyclic compounds (Attanasi, Crescentini, Filippone, Mantellini, & Santeusanio, 2001).
Fluorofuran Derivatives Synthesis : Research by Pomeisl et al. (2007) explored the synthesis of 3-fluorofuran-2(5H)-ones from (E)- and (Z)-2-fluoroalk-2-enoates. This process involves Z/E photoisomerisation followed by acid-catalysed cyclisation, showcasing the compound's role in generating fluorinated building blocks, which are valuable in medicinal chemistry (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Boric Acid Ester Intermediates : A study by Huang et al. (2021) focused on synthesizing boric acid ester intermediates with benzene rings, including derivatives similar to the queried compound. These intermediates were analyzed via FTIR, NMR, and mass spectrometry, and their structures were confirmed through crystallographic analyses. This research underscores the importance of such compounds in the synthesis of materials with potential applications in electronics and pharmacology (Huang et al., 2021).
Applications Beyond Synthesis
Materials Science and Catalysis : Another area of application involves the development of novel catalysts and materials. For example, tert-butylmethylphosphino groups have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, illustrating the compound's utility in enhancing catalytic activity and enantioselectivity in synthetic chemistry (Imamoto et al., 2012).
Advanced Materials Development : The structural and physicochemical properties of boric acid ester compounds, similar to the one , are explored for their potential in creating advanced materials. Studies involving crystal structure and DFT analysis help in understanding the molecular geometry, electrostatic potential, and reactivity, which are crucial for designing materials with specific functions (Huang et al., 2021).
Properties
IUPAC Name |
tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h9H,1-8H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCOIFVZERGLKA-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.